Antiproliferative Activity: Imidazo[1,2-a]pyrazine Ureas Outperform Pyridine Analogs in NSCLC Models
Derivatives synthesized directly from Imidazo[1,2-a]pyrazin-6-amine demonstrate superior and mechanistically distinct antiproliferative activity in non-small cell lung cancer (NSCLC) models compared to imidazo[1,2-a]pyridine-based analogs. Specifically, a lead compound from this series, 1-(Imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea, not only exhibited cytostatic activity but also induced a selective, dose-dependent response in a p53-mutant NSCLC cell line (NSCLC-N6-L16), a feature linked to TP53 gene overexpression [1]. This contrasts with data from imidazo[1,2-a]pyridine derivatives, which, while showing broad anticancer activity, have not been reported to elicit this specific p53 reactivation phenotype [2].
| Evidence Dimension | Antiproliferative activity against p53-mutant NSCLC cell line (NSCLC-N6-L16) |
|---|---|
| Target Compound Data | Lead derivative induces selective, dose-dependent response and TP53 gene overexpression. |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine derivatives: Show broad anticancer activity (IC50 values ranging from 11 to >100 μM across multiple lines) but no reported p53 reactivation. |
| Quantified Difference | Qualitative difference in mechanism: Target compound demonstrates p53 reactivation; comparator class does not. |
| Conditions | In vitro cell culture assay using NSCLC-N6-L16 cell line. |
Why This Matters
This mechanistic differentiation makes the pyrazine-based scaffold the preferred choice for research programs specifically targeting p53 mutant cancers, a strategy not addressable by the more general antiproliferative effects of the pyridine analogs.
- [1] M.-A. Bazin, B. Rousseau, S. Marhadour, et al. Anticancer Res., 2016, 36(4), 1621-1630. PMID: 27069139 View Source
- [2] R. Garamvölgyi, J. Dobos, A. Sipos, et al. Eur. J. Med. Chem., 2016, 108, 623-643. DOI: 10.1016/j.ejmech.2015.12.001 View Source
